N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, substituted with chlorophenyl, furan, and trimethyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl, furan, and trimethyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, furan derivatives, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H22ClNO3 |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H22ClNO3/c1-15-10-21-17(3)23(29-22(21)11-16(15)2)24(27)26(14-20-8-5-9-28-20)13-18-6-4-7-19(25)12-18/h4-12H,13-14H2,1-3H3 |
InChI Key |
ULXQAPLYTLAQIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
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